1-ethyl-1H-indazole-6-carboxylic acid
Description
Context within Indazole Heterocyclic Chemistry
Indazoles are a significant class of nitrogen-containing heterocyclic compounds, characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.gov This core structure can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable and predominant tautomer. nih.gov The indazole nucleus is a "privileged scaffold" in medicinal chemistry because its derivatives exhibit a wide array of biological activities. nih.govnih.gov While indazole-containing compounds are rare in nature, synthetic derivatives are integral to numerous pharmaceuticals, including anti-inflammatory drugs like Bendazac and Benzydamine, and anticancer agents such as Niraparib and Pazopanib. nih.gov
Significance as a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
The true value of 1-ethyl-1H-indazole-6-carboxylic acid in contemporary research lies in its role as a synthetic intermediate and a molecular building block. chemimpex.com The carboxylic acid functional group is particularly important as it provides a reactive site for a multitude of organic reactions. It can be readily converted into other functional groups such as esters, amides, or acid chlorides, which are cornerstone reactions in the synthesis of complex organic molecules. derpharmachemica.com For instance, the coupling of indazole carboxylic acids with various amines to form amide bonds is a widely used strategy in the construction of new drug candidates. derpharmachemica.com
As a building block, the compound provides the entire indazole scaffold, which can be incorporated into larger, more complex structures. Researchers utilize such intermediates to systematically build molecules for structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity of a lead compound. nmpharmtech.com The ethyl group at the N1 position is not just a simple substituent; it defines the regiochemistry of subsequent reactions and can influence the binding of the final molecule to its biological target. The stability of the N-ethylated indazole ring under various reaction conditions makes it a reliable component for multi-step synthetic sequences. chemimpex.com This reliability and versatility make this compound and its analogs indispensable tools in drug discovery and materials science. chemimpex.comchemimpex.com
Detailed Research Findings
Research on indazole derivatives highlights their importance in various fields. The functional groups on the indazole ring system are key to their utility.
Table 1: Physicochemical Properties of Indazole-6-Carboxylic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| 1H-Indazole-6-carboxylic acid | 704-91-6 | C₈H₆N₂O₂ | 162.145 |
| Ethyl 1H-indazole-6-carboxylate | 713-09-7 | C₁₀H₁₀N₂O₂ | 190.20 |
Note: Data for this compound is inferred from its ethyl ester derivative. cymitquimica.com
Table 2: Research Applications of Indazole Carboxylic Acid Intermediates
| Research Area | Application of Indazole Intermediate | Key Findings |
|---|---|---|
| Pharmaceutical Development | Serves as a key intermediate in synthesizing pharmaceuticals. chemimpex.comchemimpex.com | Used in the development of anti-inflammatory and anti-cancer drugs. chemimpex.comchemimpex.com |
| Organic Synthesis | Acts as a versatile building block for more complex molecules. nmpharmtech.com | The carboxylic acid and ester functionalities allow for diverse chemical modifications. chemimpex.comnmpharmtech.com |
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.2 g/mol |
IUPAC Name |
1-ethylindazole-6-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-9-5-7(10(13)14)3-4-8(9)6-11-12/h3-6H,2H2,1H3,(H,13,14) |
InChI Key |
OFVGRGYMHGBPDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C(=O)O)C=N1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Ethyl 1h Indazole 6 Carboxylic Acid
Strategies for the Synthesis of 1-ethyl-1H-indazole-6-carboxylic acid
The construction of the this compound molecule involves the formation of the indazole core, the regioselective introduction of the ethyl group at the N1 position, and the incorporation of the carboxylic acid moiety at the C6 position.
Regioselective N-Alkylation Approaches to the Indazole Core
The direct alkylation of the 1H-indazole ring system typically yields a mixture of N1 and N2 substituted products, making regioselectivity a significant challenge. nih.govbeilstein-journals.org The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the base and solvent employed, and the electronic and steric properties of substituents on the indazole ring. nih.gov
To achieve high selectivity for the N1 position, specific conditions are required. Studies on variously substituted indazoles have shown that using sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF) can strongly favor N1 alkylation, particularly with electron-deficient indazoles. beilstein-journals.orgnih.govresearchgate.net This selectivity is often attributed to the coordination of the sodium cation with the N2 nitrogen and an oxygen atom from a substituent, thereby sterically hindering N2 alkylation and directing the electrophile to the N1 position. beilstein-journals.orgresearchgate.net In the context of synthesizing this compound, the starting material would be 1H-indazole-6-carboxylic acid or its ester precursor. The ethyl group is then introduced using an ethylating agent like ethyl iodide or ethyl bromide.
Table 1: Conditions Influencing Regioselectivity of Indazole N-Alkylation
| Factor | Condition Favoring N1-Alkylation | Condition Favoring N2-Alkylation | Rationale |
|---|---|---|---|
| Base | Sodium Hydride (NaH), Cesium Carbonate (Cs2CO3) nih.govbeilstein-journals.org | Potassium Carbonate (K2CO3) | The choice of cation can influence coordination and steric hindrance. Cesium's presence can lead to a chelation mechanism favoring N1 products. nih.govsemanticscholar.org |
| Solvent | Tetrahydrofuran (THF), Dioxane beilstein-journals.orgnih.gov | Dimethylformamide (DMF) | Solvent polarity and coordinating ability can affect the dissociation of the N-H bond and the solvation of the resulting indazolide anion. |
| Substituents | Electron-withdrawing groups (e.g., -CO2Me, -NO2) at C3 or C5 beilstein-journals.orgnih.gov | Electron-withdrawing groups at C7 nih.gov | Substituents modulate the electron density at N1 and N2 and can introduce steric hindrance or chelating effects that direct the alkylation. nih.gov |
Carboxylic Acid Group Introduction and Modification (e.g., from Ester Hydrolysis)
The carboxylic acid group at the C6 position can be introduced either before or after the N-alkylation step. A common synthetic route involves starting with a precursor that is later converted to the carboxylic acid. For instance, a practical synthesis of 1H-indazole-3-carboxylic acid derivatives has been demonstrated starting from the corresponding derivatives of 2-nitrophenylacetic acid. semanticscholar.org A similar strategy could be adapted for the 6-carboxylic acid isomer.
A widely used and efficient method is the hydrolysis of a corresponding ester, such as ethyl or methyl 1-ethyl-1H-indazole-6-carboxylate. semanticscholar.org This transformation is typically achieved under basic or acidic conditions. Alkaline hydrolysis, using bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH) in an aqueous or alcoholic medium, is common. researchgate.net The reaction proceeds by nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification protonates the salt to yield the desired carboxylic acid. researchgate.net
For example, the synthesis could start with the aromatization of 4,5,6,7-tetrahydroindazole-3-carboxylic acid ethyl ester to yield indazole-3-carboxylic acid ethyl ester, which can then be functionalized. chemicalbook.com While this example is for the 3-carboxylic acid, the principles can be applied to the 6-position isomer. The synthesis of 1H-indazole-3-carboxylic acid itself has been achieved through diazotization reactions of ortho-aminobenzacetamides, offering another potential pathway. sioc-journal.cn
Derivatization Strategies for this compound Analogs
The functional groups of this compound—the carboxylic acid and the aromatic rings—provide multiple sites for derivatization to generate a library of analogs for further study.
Esterification and Amidation Reactions
The carboxylic acid group is readily converted into esters and amides, which are common modifications in drug discovery programs.
Esterification: This can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. Milder methods that avoid strong acidic conditions are often preferred. The use of imidazole (B134444) carbamates, for example, provides a chemoselective method for converting carboxylic acids to their corresponding esters in high yields. organic-chemistry.org This method is an alternative to traditional reagents and proceeds through an acylimidazole intermediate. organic-chemistry.org
Amidation: The formation of amides involves coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBT) to improve efficiency and reduce side reactions. derpharmachemica.com This method has been successfully used to synthesize various 1H-indazole-3-carboxamides. derpharmachemica.com
Table 2: Common Reagents for Esterification and Amidation
| Transformation | Reagent/Method | Key Features |
|---|---|---|
| Esterification | Fischer Esterification (Alcohol, Acid Catalyst) | Reversible reaction, often requires removal of water. |
| Imidazole Carbamates organic-chemistry.org | High chemoselectivity, mild conditions. | |
| Garegg-Samuelsson Reaction (Phosphines, I2, Imidazole) acs.org | Mild method, selective for primary alcohols. | |
| Amidation | EDC/HOBT Coupling derpharmachemica.com | Widely used, high yields, minimizes racemization. |
Electrophilic Aromatic Substitution on the Indazole Ring
Electrophilic aromatic substitution (SEAr) allows for the introduction of various functional groups onto the benzene (B151609) portion of the indazole ring. wikipedia.org The reaction proceeds via a two-step mechanism: attack of the aromatic ring on an electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
The position of substitution is directed by the existing substituents. In this compound, the ethyl group at N1 is an activating group, while the carboxylic acid at C6 is a deactivating, meta-directing group. The pyrazole (B372694) ring itself influences the reactivity of the fused benzene ring. The outcome of an SEAr reaction (e.g., nitration, halogenation, sulfonation) would depend on the interplay of these electronic effects and the reaction conditions. Substitution is generally expected to occur at positions ortho or para to the activating fused pyrazole ring system and meta to the deactivating carboxylic acid group. Therefore, positions 5 and 7 are the most likely sites for electrophilic attack.
Nucleophilic Substitution Reactions on Modified Indazole Systems
Nucleophilic substitution reactions are particularly useful for introducing functionalities onto indazole rings that have been pre-functionalized with a suitable leaving group, such as a halogen. For example, a bromo or chloro substituent on the indazole ring can be displaced by various nucleophiles.
Nucleophilic aromatic substitution (SNAr) is a key strategy, especially when the ring is activated by electron-withdrawing groups. For instance, the synthesis of 1-aryl-5-nitro-1H-indazoles has been achieved through an SNAr ring closure mechanism. nih.govresearchgate.net In a modified this compound system, a leaving group at a position activated by a nitro group or the pyrazole nitrogen atoms could be displaced by nucleophiles like amines, alkoxides, or thiolates to generate a diverse range of derivatives. nih.gov
Functionalization of the N-Ethyl Moiety of this compound
A comprehensive review of scientific literature reveals a notable absence of specific research detailing the chemical functionalization of the N-ethyl group in this compound. Current research predominantly focuses on two other areas: the initial N-alkylation of the indazole ring to introduce the ethyl group, and subsequent functionalization of the aromatic carbocyclic or pyrazole rings of the indazole nucleus.
While metabolic studies of related N-alkyl heterocyclic compounds sometimes indicate biotransformations such as oxidation or N-dealkylation of the alkyl side chain, specific synthetic methodologies and detailed findings for such transformations on this compound are not documented in the available literature. mdpi.commdpi.com Chemical reactions such as the oxidation of alkyl side chains attached to aromatic systems are well-established; however, their direct application and outcomes on the N-ethyl group of an indazole system, which is attached to a heteroatom, are not specifically described. libretexts.org
Consequently, there are no detailed research findings or data tables to present for the direct chemical transformation of the N-ethyl moiety of this specific compound.
Advanced Spectroscopic and Structural Characterization of 1 Ethyl 1h Indazole 6 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural assignment of 1- and 2-substituted indazoles, as the spectra of the two regioisomers are typically distinct enough to serve as diagnostic indicators for establishing the substitution position. nih.gov
The ¹H NMR spectrum provides key information for confirming the structure of 1-ethyl-1H-indazole-6-carboxylic acid. The spectrum is expected to show distinct signals for the ethyl group and the protons on the indazole ring.
The ethyl group attached to the N-1 position will present as a characteristic triplet and quartet. The methylene (B1212753) protons (N-CH₂) are expected to appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) will appear as a triplet.
The aromatic region of the spectrum will display signals for the four protons on the indazole ring system (H-3, H-4, H-5, and H-7). For N-1 substituted indazoles, the H-7 proton is typically the most deshielded of the benzene (B151609) ring protons. nih.gov In the case of 6-carboxylic acid substitution, the H-5 and H-7 protons, being ortho to the carboxyl group, are expected to be shifted downfield. The H-3 proton of an N-1 isomer generally appears at a lower frequency compared to the H-3 proton in an N-2 isomer. nih.gov
Based on data from analogous N-1 substituted indazole derivatives, the following chemical shifts (δ) and multiplicities are anticipated for this compound. nih.govrsc.org
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₃ | ~1.5 | Triplet (t) | ~7.3 |
| N-CH₂ | ~4.6 | Quartet (q) | ~7.3 |
| H-4 | ~7.8 | Doublet (d) | ~8.5 |
| H-5 | ~7.9 | Doublet of doublets (dd) | ~8.5, 1.0 |
| H-7 | ~8.3 | Singlet (s) or narrow doublet | |
| H-3 | ~8.1 | Singlet (s) |
Note: Predicted values are based on analyses of similar indazole structures. The exact chemical shifts may vary depending on the solvent and experimental conditions.
¹³C NMR spectroscopy is a particularly powerful method for assigning the substitution pattern in N-alkylated indazoles. nih.gov The chemical shifts of the carbon atoms in the indazole ring are sensitive to the location of the ethyl substituent.
For N-1 isomers, the C-3a and C-7a carbons typically resonate at different fields, and their shifts are distinct from those in N-2 isomers. The carbons of the ethyl group will appear in the aliphatic region of the spectrum. The carboxylic acid carbonyl carbon is expected to resonate in the typical downfield region for such functional groups (~165-175 ppm).
Analysis of related N-1 substituted indazole carboxylic acids allows for the prediction of the ¹³C chemical shifts for this compound. nih.govresearchgate.net
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ | ~15 |
| N-CH₂ | ~42 |
| C-5 | ~122 |
| C-4 | ~123 |
| C-7 | ~113 |
| C-6 | ~126 |
| C-3 | ~135 |
| C-3a | ~123 |
| C-7a | ~141 |
Note: Predicted values are based on extensive data for analogous N-1 substituted indazole carboxylic acids. nih.govresearchgate.net
While 1D NMR spectra provide strong evidence for structure, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are employed for unambiguous assignment and definitive isomer discrimination. nih.govprinceton.edu
HSQC spectra would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.
COSY spectra would show correlations between adjacent protons, for example, between the N-CH₂ and -CH₃ protons of the ethyl group, and among the coupled protons of the aromatic ring.
HMBC is particularly crucial for distinguishing N-1 and N-2 isomers. For the N-1 isomer, a key correlation is expected between the methylene protons of the ethyl group (N-CH₂) and the C-7a carbon of the indazole ring. This three-bond correlation (³JCH) is a hallmark of N-1 substitution. In contrast, for an N-2 isomer, the N-CH₂ protons would show a correlation to the C-3 carbon. nih.gov The HMBC spectrum would also reveal correlations from the aromatic protons to the carboxylic carbon, confirming its position at C-6.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid group. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the appearance of the O-H and C=O stretching bands.
The characteristic IR absorption bands are summarized below. nih.govmdpi.commdpi.com
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch | Carboxylic Acid (dimer) | 2500-3300 | Very Broad, Strong |
| C-H stretch | Aromatic & Aliphatic | 2850-3100 | Medium |
| C=O stretch | Carboxylic Acid (dimer) | 1680-1710 | Strong, Sharp |
| C=C / C=N stretch | Aromatic / Indazole Ring | 1450-1620 | Medium-Strong |
The presence of the very broad O-H absorption overlapping the C-H stretching region, combined with a strong carbonyl absorption around 1700 cm⁻¹, is definitive evidence for the carboxylic acid functionality. mdpi.com
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₁₀N₂O₂), the calculated molecular weight is 190.19 g/mol .
In electron impact (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z = 190. nih.gov The fragmentation pattern would likely involve characteristic losses of functional groups:
Loss of an ethyl radical (-C₂H₅): A significant peak at m/z 161, corresponding to the [M-29]⁺ ion, resulting from the cleavage of the N-ethyl bond.
Loss of a carboxyl group (-COOH): A peak at m/z 145, corresponding to the [M-45]⁺ ion.
Loss of ethylene (B1197577) (-C₂H₄) via McLafferty-type rearrangement: A potential peak at m/z 162, corresponding to the [M-28]⁺ ion, leaving a 1H-indazole-6-carboxylic acid radical cation.
The relative abundance of these fragments helps to piece together the molecular structure and confirm the presence of both the ethyl group on the nitrogen and the carboxylic acid group on the benzene ring. nih.gov
X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Architecture
While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on studies of closely related molecules, such as indazol-2-yl-acetic acid and other aromatic carboxylic acids. nih.govmdpi.com
It is highly anticipated that the molecules will form centrosymmetric dimers in the crystal lattice. This primary supramolecular synthon is established through strong, paired O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. mdpi.com
These dimers would then assemble into a larger three-dimensional network stabilized by weaker intermolecular interactions. Potential interactions include:
π-π stacking: Interactions between the aromatic indazole rings of adjacent dimers.
C-H···O interactions: Hydrogen bonds between aromatic or ethyl C-H donors and the carboxylate oxygen atoms as acceptors.
C-H···π interactions: Interactions between C-H bonds and the π-system of the indazole ring.
Medicinal Chemistry and Pharmacological Relevance of 1 Ethyl 1h Indazole 6 Carboxylic Acid Derivatives
Indazole Frameworks as Pharmacologically Active Scaffolds in Drug Development
The indazole nucleus, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This distinction is due to its versatile chemical properties and its presence in a multitude of pharmacologically active compounds, demonstrating a broad range of biological activities. rsc.orgnih.gov The structural characteristics of the indazole ring, including its ability to participate in hydrogen bonding and other molecular interactions, allow it to bind to various biological targets, making it a cornerstone in the design and discovery of new therapeutic agents. researchgate.netresearchgate.net
The significance of the indazole framework is underscored by the number of drugs containing this moiety that have reached the market and are in clinical trials. nih.govnih.gov These agents span a wide array of therapeutic areas, highlighting the scaffold's adaptability. Marketed drugs built upon the indazole core include Axitinib and Pazopanib, which are tyrosine kinase inhibitors used in cancer therapy, and Granisetron, an antiemetic used to manage nausea and vomiting caused by chemotherapy. researchgate.netnih.govsemanticscholar.org Furthermore, Entrectinib is another indazole-containing anticancer agent approved for specific types of solid tumors. nih.govsemanticscholar.org The anti-inflammatory drugs Bendazac and Benzydamine also feature the 1H-indazole scaffold, demonstrating the framework's therapeutic breadth. monash.edu The consistent success of indazole-based compounds in clinical applications validates the continued exploration of this scaffold for novel drug development. rsc.orgnih.gov
Investigations into Specific Biological Activities and Their Underlying Mechanisms:
Derivatives of 1-ethyl-1H-indazole-6-carboxylic acid and related indazole compounds have been the subject of extensive research, revealing a wide spectrum of pharmacological activities. These investigations have elucidated their potential as therapeutic agents for various diseases, from inflammatory conditions and cancer to microbial infections.
The indazole scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. rsc.orgmonash.edu This is exemplified by the commercially available non-steroidal anti-inflammatory drugs (NSAIDs) Bendazac and Benzydamine, which are built on the 1H-indazole framework. monash.edu Research has shown that derivatives of indazole carboxylic acids are effective in mitigating inflammatory processes. For instance, studies on N1-substituted 1H-indazole-3-ethyl carboxylates demonstrated antiarthritic effects in animal models. Specifically, ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate was identified as a particularly effective compound.
Further research into 1-methylindazole-3-carboxylic acid derivatives coupled with 7-aminocephalosporanic acid has also yielded compounds with notable anti-inflammatory and analgesic activities in various animal models. The mechanism of action for many of these compounds is linked to the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes. The development of indazole derivatives as selective inhibitors of COX-2 has been a focus of research, aiming to provide anti-inflammatory relief with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
Indazole derivatives are particularly prominent in oncology, forming the structural basis of several approved anticancer drugs and numerous investigational agents. nih.gov The scaffold's ability to be modified allows for the targeting of various pathways involved in cancer progression. Marketed tyrosine kinase inhibitors like Axitinib and Pazopanib, which contain the indazole core, are crucial in the treatment of cancers such as renal cell carcinoma. researchgate.netsemanticscholar.org Niraparib, another indazole-based drug, functions as a PARP inhibitor for the treatment of ovarian cancer. monash.edu
Research has identified novel indazole derivatives with potent antiproliferative effects against a range of cancer cell lines. rsc.orgmonash.edu One study reported a series of indazole derivatives, with compound 2f showing significant growth inhibitory activity. rsc.org This compound was found to induce apoptosis in breast cancer cells, associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org Another series of 6-substituted amino-1H-indazole derivatives also demonstrated antiproliferative activity, with N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) identified as a promising hit compound for its potent activity against human colorectal cancer cells and low toxicity to normal cells. Similarly, compound 6o from a separate study showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line and was found to induce apoptosis possibly by inhibiting Bcl2 family members and affecting the p53/MDM2 pathway. monash.edu
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 2f | 4T1 (Breast Cancer) | 0.23 µM | rsc.org |
| Compound 2f | A549 (Lung Cancer) | 1.15 µM | rsc.org |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Colorectal Cancer) | 14.3 µM | |
| Compound 6o | K562 (Leukemia) | 5.15 µM | monash.edu |
| Compound 6o | HEK-293 (Normal Cell) | 33.2 µM | monash.edu |
The indazole nucleus has been identified as a valuable scaffold for the development of agents with antimicrobial and antifungal properties. nih.govmonash.edu Various derivatives have been synthesized and tested against a range of pathogens, including protozoa, bacteria, and fungi.
In the realm of antiprotozoal activity, 2-phenyl-2H-indazole derivatives have shown notable efficacy. Compounds such as those with 4-chlorophenyl and 4-(methoxycarbonyl)phenyl groups at the 2-position were found to be the most active against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. This marked the first report of indazole derivatives showing activity against G. intestinalis. Furthermore, certain 2,3-diphenyl-2H-indazole derivatives have demonstrated promising antifungal activity against clinically relevant yeast species. Specifically, compounds 18 and 23 from one study exhibited inhibitory activity against both Candida albicans and Candida glabrata.
| Compound | Fungal Species | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 18 | Candida albicans | 12.5 µg/mL | |
| Compound 18 | Candida glabrata | 12.5 µg/mL | |
| Compound 23 | Candida albicans | 25 µg/mL | |
| Compound 23 | Candida glabrata | 12.5 µg/mL |
The broad biological profile of indazole derivatives includes significant antiviral activity. nih.govresearchgate.netmonash.edu Research has focused on developing these compounds to target various viral pathogens, including influenza viruses and the human immunodeficiency virus (HIV). monash.edu
A novel class of indazole-containing compounds has been discovered that demonstrates potent activity against both influenza A and B viruses by targeting the protein-protein interaction at the PA-PB1 interface of the viral polymerase. monash.edu The most potent of these compounds exhibited efficacy in the low micromolar to nanomolar range. monash.edu For example, compound 24 from this series was shown to decrease the viral titer in the lungs of infected mice. monash.edu Another derivative, compound 25 , inhibited polymerase activity with an EC₅₀ of 441 nmol/L. monash.edu Additionally, computational studies have explored the potential of novel indazole-2-pyrone hybrids as antiviral agents against HIV-1 and coronaviruses, suggesting that the indazole scaffold is a promising starting point for the rational design of new antiviral drugs.
The structural versatility of the indazole scaffold allows it to interact with a wide range of enzymes and receptors, leading to the modulation of their activity. This has enabled the development of highly specific inhibitors and agonists for various therapeutic targets.
α7 nicotinic acetylcholine (B1216132) receptor agonists: The α7 nicotinic acetylcholine receptor (α7 nAChR) is a target for treating cognitive disorders like Alzheimer's disease and schizophrenia. An indazole derivative, N-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-1H-indazole-3-carboxamide hydrochloride (RG3487) , has been identified as a potent and high-affinity agonist of the human α7 nAChR, with an equilibrium constant (Ki) of 6 nM and a median effective concentration (EC₅₀) of 0.8 μM.
EZH1/2 inhibitors: The histone methyltransferases EZH2 and EZH1 are epigenetic targets in cancer therapy. Structure-activity relationship (SAR) studies on the dual EZH2/1 inhibitor UNC1999, which has an indole (B1671886) core, have been conducted to explore the impact of structural modifications on inhibition and selectivity. nih.gov These studies, reviewed in the context of indazole derivatives, provide a basis for designing novel epigenetic modulators based on related heterocyclic scaffolds. nih.gov
FGFRs: Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers. researchgate.netrsc.org Numerous indazole derivatives have been developed as potent FGFR inhibitors. For instance, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine inhibits FGFR1 with an IC₅₀ value of 100 nM. researchgate.net Through optimization, another derivative, compound 9u , emerged as a highly potent FGFR1 inhibitor with an IC₅₀ of 3.3 nM. Furthermore, compound 105 was identified as a potent pan-FGFR inhibitor, targeting multiple receptor subtypes in the low nanomolar range.
ERK1/2: The extracellular signal-regulated kinases ERK1 and ERK2 are key components of the MAPK signaling pathway, which is often dysregulated in cancer. Indazole amide derivatives have been successfully developed as potent inhibitors of ERK1/2. One study developed a series of 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives, leading to a compound with excellent potency against ERK1 (IC₅₀ = 20 nM) and ERK2 (IC₅₀ = 7 nM).
α-glucosidase: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov A series of Methyl 1H-indazole-4-carboxylate derivatives have been synthesized and shown to have good inhibitory potential against α-glucosidase, with IC₅₀ values ranging from 16.99 µM to 77.97 µM. nih.gov Certain compounds with specific substitutions demonstrated inhibitory potential comparable to the standard drug acarbose. nih.gov
| Target | Compound | Activity | Reference |
|---|---|---|---|
| α7 nAChR | RG3487 | EC₅₀ = 0.8 µM | |
| FGFR1 | Compound 9u | IC₅₀ = 3.3 nM | |
| FGFR1-4 | Compound 105 | IC₅₀ = 0.9-6.1 nM | |
| ERK1 | 3(S)-thiomethyl pyrrolidine-1H-indazole derivative | IC₅₀ = 20 nM | |
| ERK2 | 3(S)-thiomethyl pyrrolidine-1H-indazole derivative | IC₅₀ = 7 nM | |
| α-glucosidase | Methyl 1H-indazole-4-carboxylate derivatives | IC₅₀ = 16.99 - 77.97 µM | nih.gov |
Anti-angiogenic Research
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. nih.gov Consequently, the inhibition of angiogenesis has emerged as a key strategy in cancer therapy. nih.gov The vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, making it a significant target for the development of anti-angiogenic agents. nih.gov
Indazole derivatives have been identified as a promising class of VEGFR-2 inhibitors. A study focused on the design and synthesis of indazole derivatives as VEGFR-2 kinase inhibitors revealed that compounds with this scaffold can exhibit potent anti-angiogenic properties. nih.gov For instance, one of the most potent compounds from a synthesized series, compound 30 , demonstrated an IC50 of 1.24 nM against VEGFR-2. nih.gov This compound also showed significant inhibition of human umbilical vein endothelial cell (HUVEC) angiogenesis and cell migration in a dose-dependent manner. nih.gov Furthermore, in vivo studies using a zebrafish model confirmed the anti-angiogenic potential of this class of compounds. nih.gov
While research on this compound itself in the context of anti-angiogenesis is not extensively documented, studies on related N-substituted indazole derivatives provide valuable insights. For example, a series of N(2)-substituted 3-(4-methylphenyl)indazoles were synthesized and evaluated for their anti-angiogenic activity. researchgate.net Several of these compounds exhibited more prominent activity than the reference compound, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3). researchgate.net These findings suggest that the indazole core, with appropriate substitutions at the N-1 or N-2 position and on the benzene ring, is a viable pharmacophore for the development of novel anti-angiogenic agents. The presence of the ethyl group at the N-1 position and the carboxylic acid at the 6-position of this compound are structural features that warrant investigation for their contribution to anti-angiogenic activity, potentially through the inhibition of key kinases like VEGFR-2.
Table 1: Anti-angiogenic Activity of Representative Indazole Derivatives
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 30 (an indazole derivative) | VEGFR-2 | 1.24 nM | nih.gov |
| N(2)-substituted 3-(4-methylphenyl)indazoles | Angiogenesis Inhibition | More potent than YD-3 | researchgate.net |
Antispermatogenic Research
The development of non-hormonal male contraceptives is an area of significant research interest. nih.gov Indazole carboxylic acid derivatives have been a focal point in this field due to their potent antispermatogenic activity. oup.comacs.org These compounds have been shown to effectively inhibit spermatogenesis, with studies demonstrating their efficacy and reversibility in various animal models. oup.com
A notable example is gamendazole (B1674601), an indazole carboxylic acid analogue, which has demonstrated potent antispermatogenic effects. nih.gov In a study with male rats, a single oral dose of 6 mg/kg of gamendazole resulted in a 100% infertility rate after three weeks. nih.govoup.com Fertility was observed to return in a significant portion of the animals, indicating the reversible nature of its action. nih.govoup.com The mechanism of action is believed to involve the targeting of Sertoli cells, as evidenced by the inhibition of inhibin B production in vitro. nih.gov
Another class of related compounds, 1-halobenzyl-1H-indazole-3-carboxylic acids, has also been extensively studied for their antispermatogenic properties. acs.orgnih.gov Compounds such as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid and its derivatives have shown potent activity in inhibiting spermatogenesis. nih.gov Histological examination of rat testes treated with these active derivatives revealed disorganization of the seminiferous tubules, primarily affecting spermatocytes and spermatids, while spermatogonia and interstitial tissue remained largely unaffected. nih.gov This selective action highlights the potential for developing targeted male contraceptive agents with minimal side effects.
The structural similarity of this compound to these potent antispermatogenic agents suggests that it may also possess similar biological activity. The core indazole-carboxylic acid moiety appears to be crucial for this effect, and the nature of the substituent at the N-1 position influences the potency and pharmacokinetic properties of the compounds.
Structure-Activity Relationship (SAR) Studies of N-ethyl-Indazole Carboxylic Acid Derivatives
The biological activity of indazole derivatives is highly dependent on their substitution patterns. Understanding the structure-activity relationships (SAR) is crucial for the design and optimization of potent and selective therapeutic agents.
Influence of N-Alkyl Substitution on Bioactivity and Regioselectivity
The substitution at the nitrogen atoms of the pyrazole ring is a key determinant of the pharmacological properties of indazole derivatives. beilstein-journals.org The direct alkylation of 1H-indazoles can lead to a mixture of N-1 and N-2 substituted products, and the regioselectivity of this reaction is influenced by various factors, including the reaction conditions and the nature of the substituents on the indazole ring. beilstein-journals.orgnih.gov Generally, N-1 isomers are thermodynamically more stable, while N-2 isomers are often the kinetically favored products. nih.gov
The development of regioselective synthetic methods is therefore of great importance. nih.gov For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor the formation of N-1 alkylindazoles. researchgate.net This selectivity can be influenced by both steric and electronic effects of other substituents on the indazole core. researchgate.net For example, electron-deficient indazoles have been observed to undergo N-1 selective alkylation under these conditions. beilstein-journals.org
Impact of Substituents on the Benzene and Pyrazole Rings of the Indazole System
Substituents on both the benzene and pyrazole portions of the indazole scaffold are critical for modulating biological activity. nih.gov For instance, in a series of 1H-indazole derivatives developed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the presence of a halogen atom at the 6-position of the indazole ring was found to be essential for inhibitory activity. ijddmr.org This underscores the importance of the substitution pattern on the benzene ring for target engagement.
Furthermore, a structure-activity relationship study of indazole-based histone deacetylase (HDAC) inhibitors revealed that the indazole ring acts as a "cap group" that interacts with amino acid residues at the entrance of the enzyme's binding pocket. researchgate.net The nature and position of substituents on this ring system were shown to significantly affect the inhibitory potency. researchgate.net
Role of the Carboxylic Acid Functionality in Molecular Recognition and Target Binding
The carboxylic acid group is a common functional group in many biologically active molecules and plays a significant role in molecular recognition and target binding. smolecule.com In a study of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the specific regiochemistry of the amide linker, derived from a carboxylic acid, was found to be critical for the inhibition of calcium influx. nih.gov A reverse amide isomer was found to be inactive, highlighting the precise orientational requirements for activity. nih.gov
The carboxylic acid moiety can participate in various non-covalent interactions, including hydrogen bonding and electrostatic interactions, which are fundamental to ligand-receptor binding. dundee.ac.uk For instance, in the context of RORγt allosteric inhibitors, a benzoic acid moiety was found to be optimal for activity, likely due to its ability to form key hydrogen bond interactions with the protein. dundee.ac.uk
The carboxylic acid at the 6-position of this compound is expected to be a key pharmacophoric feature. It can act as a hydrogen bond donor and acceptor, and at physiological pH, it will likely exist as a carboxylate anion, enabling strong ionic interactions with positively charged residues in a target binding site. The coordination of 1H-indazole-6-carboxylic acid to metal ions has also been studied, demonstrating its versatility as a ligand. mdpi.com This ability to chelate metal ions could also be relevant to its mechanism of action in certain biological systems.
Applications in Advanced Materials and Coordination Chemistry
Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The synthesis of coordination polymers using the 1H-indazole-6-carboxylic acid ligand with various metal ions has been successfully demonstrated, leading to novel structures with distinct dimensionalities. mdpi.com The choice of the metal ion plays a critical role in determining the final architecture of the polymeric network.
In pioneering work, the solvothermal reaction of 1H-indazole-6-carboxylic acid (referred to as H₂L in the study) with Group 12 metals Zinc (Zn(II)) and Cadmium (Cd(II)) yielded two different coordination polymers. mdpi.comugr.es
With Zinc (II): The reaction with zinc acetate (B1210297) resulted in a one-dimensional (1D) coordination polymer, with the general formula [Zn(L)(H₂O)]n. researchgate.net This structure is characterized by double chains. mdpi.comresearchgate.net The stability of this crystal structure is reinforced by intermolecular interactions, including hydrogen bonds and π-π stacking. mdpi.comugr.es
With Cadmium (II): In contrast, the synthesis using cadmium acetate produced a three-dimensional (3D) network, described by the formula [Cd₂(HL)₄]n. researchgate.net This demonstrates how the selection of the metal center can direct the self-assembly process to create a more complex, higher-dimensionality framework. mdpi.com
The 1H-indazole-6-carboxylate ligand demonstrates versatile coordination modes. In some complexes, it can act as a bridging ligand with a tridentate coordination mode where the carboxylate group coordinates to two metal atoms, while the non-protonated nitrogen atom of the pyrazole (B372694) ring links to a third metal atom. mdpi.com
Photoluminescent Properties of Indazole-Based Coordination Compounds
Coordination compounds built with d¹⁰ metals like Zn(II) and Cd(II) are particularly interesting for applications in photochemistry and electroluminescence. mdpi.com The filled d-orbitals in these metals prevent fluorescence quenching that can occur with ligand field d-d transitions, allowing for luminescence to be observed. mdpi.com
The coordination polymers derived from 1H-indazole-6-carboxylic acid and both Zn(II) and Cd(II) exhibit photoluminescent properties. mdpi.comresearchgate.net Key findings from the study of these materials include:
Ligand-Centered Emission: The photoluminescence of both the zinc and cadmium coordination polymers is driven by ligand-centered π-π* electronic transitions. mdpi.comugr.es The emission spectra of the compounds are similar to that of the free ligand, indicating that the highly conjugated 1H-indazole-6-carboxylate ligand is the primary contributor to the emission. mdpi.com
Theoretical Confirmation: The nature of the emission was studied from a theoretical perspective using time-dependent density-functional theory (TD-DFT) calculations, which confirmed that ligand-centered π-π* transitions are responsible for the observed photoluminescence. mdpi.comugr.escsic.es
Aqueous Stability: The photoluminescent properties of the compounds were also studied in aqueous solutions to explore their stability and emission capacity in such environments. mdpi.comresearchgate.net
This foundational research opens the door for developing new materials based on this ligand family, with further work anticipated using lanthanide ions to potentially enhance their luminescent properties. mdpi.com
Future Research Directions and Therapeutic Potential for 1 Ethyl 1h Indazole 6 Carboxylic Acid
Emerging Synthetic Strategies for Enhanced Accessibility
The accessibility of 1-ethyl-1H-indazole-6-carboxylic acid and its analogues is paramount for comprehensive biological evaluation. While traditional syntheses of the indazole core exist, recent advancements in organic chemistry present more efficient, versatile, and scalable routes. These emerging strategies could be pivotal in constructing libraries of related compounds for structure-activity relationship (SAR) studies.
Modern synthetic approaches that could be adapted for this specific scaffold include:
Transition Metal-Catalyzed Cyclizations: Palladium-catalyzed methods, such as intramolecular C-H amination of hydrazones, have become powerful tools for forming the indazole ring system. nih.gov These reactions often proceed under mild conditions with high functional group tolerance, which would be advantageous for synthesizing complex derivatives.
Aryne Annulation Reactions: The [3+2] cycloaddition of arynes with diazo compounds or hydrazones offers a direct route to the 1H-indazole skeleton. nih.govorganic-chemistry.org This strategy allows for the construction of diverse indazoles by varying the precursors, potentially enabling efficient access to various substituted analogues of the target molecule. nih.gov
Cascade N-N Bond Forming Reactions: Novel cascade reactions that form the critical N-N bond of the pyrazole (B372694) ring are being developed. whiterose.ac.uk One such approach involves the base-mediated condensation of readily available 2-nitroaryl compounds, providing a valuable alternative to methods requiring transition metals or pre-formed hydrazine (B178648) intermediates. whiterose.ac.uk
Electrochemical Synthesis: Recent explorations into electrochemical methods have demonstrated selective synthesis of indazole derivatives. These techniques can offer greener and more controlled reaction conditions compared to traditional chemical oxidant-based methods.
These advanced methodologies promise to enhance the synthetic accessibility of this compound, facilitating deeper investigation into its chemical and biological properties.
| Synthetic Strategy | Key Features | Potential Advantage for Target Compound Synthesis |
|---|---|---|
| Palladium-Catalyzed C-H Amination | High efficiency and functional group tolerance. | Allows for the synthesis of complex derivatives under mild conditions. nih.gov |
| [3+2] Annulation with Arynes | Direct construction of the indazole core from versatile precursors. | Facilitates rapid generation of a diverse library of analogues. nih.gov |
| Cascade N-N Bond Formation | Avoids expensive transition metals and can utilize readily available starting materials. | Offers a cost-effective and scalable route. whiterose.ac.uk |
| Electrochemical Methods | Environmentally friendly, selective, and controlled reaction conditions. | Provides a green chemistry approach to synthesis. |
Advancements in Targeted Biological Applications
The indazole scaffold is a "privileged" structure in drug discovery, known to interact with a wide array of biological targets. nih.govresearchgate.net Derivatives of indazole have demonstrated significant pharmacological activities, including anticancer, anti-inflammatory, and neurological effects. nih.govbloomtechz.comresearchgate.net The therapeutic potential of this compound can be inferred and explored based on the established activities of its structural relatives.
Potential therapeutic areas for investigation include:
Oncology: Many indazole-containing molecules function as potent kinase inhibitors. For example, Niraparib and Pazopanib are approved anticancer drugs that target key signaling pathways in tumor cells. nih.gov The this compound core could serve as a foundational structure for developing inhibitors of targets like Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs), or Cyclin-Dependent Kinases (CDKs). nih.govresearchgate.net
Anti-inflammatory Activity: The indazole ring is a core component of anti-inflammatory agents like Bendazac and Benzydamine. whiterose.ac.uk Research has shown that indazole derivatives can modulate inflammatory pathways, making this compound a candidate for developing novel treatments for inflammatory conditions. bloomtechz.com
Neurological Disorders: Indazole-3-carboxamides have been identified as key intermediates for compounds that act as partial agonists of the nicotinic α-7 receptor. google.com This receptor is implicated in cognitive function, suggesting a potential role for derivatives of this compound in addressing neurological and psychiatric disorders like Alzheimer's disease and schizophrenia. google.com
Antimicrobial Applications: Studies have also revealed the potential for indazole derivatives to exhibit antifungal and antibacterial properties. researchgate.netnih.gov Further derivatization of the carboxylic acid group into amides or esters could yield compounds with significant antimicrobial activity. nih.govderpharmachemica.com
The ethyl group at the N1 position and the carboxylic acid at C6 are key handles for medicinal chemists to tune the compound's potency, selectivity, and pharmacokinetic properties for these diverse therapeutic targets.
| Therapeutic Area | Potential Biological Targets | Example Indazole-Based Drugs/Candidates |
|---|---|---|
| Oncology | Protein Kinases (EGFR, FGFR, VEGFR2), PARP | Niraparib, Pazopanib, Axitinib nih.govresearchgate.netwhiterose.ac.uk |
| Inflammation | Cyclooxygenase (COX) enzymes, other inflammatory mediators | Bendazac, Benzydamine whiterose.ac.ukbloomtechz.com |
| Neurological Disorders | Nicotinic α-7 receptor, 5-HT receptors | Granisetron, Indazole-3-carboxamide derivatives whiterose.ac.ukgoogle.com |
| Infectious Diseases | Fungal and bacterial cellular targets | Various indazole carboxamides researchgate.netnih.gov |
Integration of Advanced Computational and High-Throughput Screening Methodologies
To accelerate the exploration of this compound's therapeutic potential, the integration of modern drug discovery technologies is essential. Computational modeling and high-throughput screening (HTS) can rapidly identify promising biological targets and optimize the lead compound's structure, saving considerable time and resources compared to traditional methods.
Key methodologies include:
In Silico Screening and Molecular Docking: Computational techniques can be used to screen this compound and its virtual derivatives against large databases of biological targets. Molecular docking studies can predict the binding affinity and interaction patterns of these molecules within the active sites of proteins like kinases or receptors, helping to prioritize targets for experimental validation.
Fragment-Based Drug Design (FBDD): The indazole core can be considered a high-value fragment. FBDD methodologies can be employed to identify small molecular fragments that bind to a biological target, which can then be grown or linked to build a potent lead compound based on the this compound scaffold. nih.gov
High-Throughput Screening (HTS): Once efficient synthetic routes are established (as discussed in 7.1), a library of derivatives based on the core structure can be synthesized. HTS allows for the rapid testing of this library against panels of biological assays, quickly identifying "hits" with desired activity for further development.
Pharmacophore Modeling: By analyzing the structures of known active compounds for a specific target, a pharmacophore model can be generated. This model defines the essential three-dimensional arrangement of chemical features required for biological activity. This compound can be evaluated for its fit to existing pharmacophores or used as a basis to develop new ones, guiding the design of more potent analogues.
These advanced platforms provide a rational and efficient framework for drug discovery, enabling a systematic investigation of the biological activity of novel chemical entities like this compound and accelerating their path toward potential clinical applications.
| Methodology | Description | Role in Drug Discovery for the Target Compound |
|---|---|---|
| Molecular Docking | Computer simulation to predict the preferred orientation of a molecule when bound to a target. | Prioritizes potential biological targets and guides structural modifications for improved binding. |
| Fragment-Based Design | Building lead compounds by identifying and linking small molecular fragments that bind to a target. | Uses the indazole core as a starting point to develop novel, potent molecules. nih.gov |
| High-Throughput Screening | Automated testing of large numbers of compounds for a specific biological activity. | Rapidly identifies active derivatives from a synthesized library. |
| Pharmacophore Modeling | Creates an abstract model of the key features a molecule needs to be active at a specific target. | Guides the rational design of new derivatives with enhanced potency and selectivity. |
Q & A
Q. What synthetic methodologies are most effective for preparing 1-ethyl-1H-indazole-6-carboxylic acid?
The synthesis typically involves alkylation of the indazole nitrogen followed by carboxylation. A standard approach includes reacting 1H-indazole-6-carboxylic acid with ethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C for 6–12 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product. Reaction efficiency can be monitored using TLC and validated via NMR .
Table 1: Example Reaction Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl bromide, K₂CO₃ | DMF | 70 | 8 | 62–68 |
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethyl group at N1, carboxylic acid at C6).
- FT-IR : Identify carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 205.0974 for C₁₀H₁₂N₂O₂) .
Q. What safety protocols are essential when handling indazole-carboxylic acids in the lab?
- Use fume hoods to avoid inhalation of fine powders.
- Wear nitrile gloves and lab coats to prevent skin contact (potential irritant).
- Store in airtight containers away from oxidizers. Refer to Safety Data Sheets (SDS) for compound-specific hazards .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can determine bond angles, torsion angles, and hydrogen-bonding networks. For example, ethyl group orientation and carboxylic acid planarity can be validated against crystallographic data. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution .
Q. What experimental designs are optimal for evaluating the compound’s bioactivity in enzyme inhibition assays?
- Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC₅₀ values against target enzymes (e.g., kinases, cytochrome P450).
- Dose-Response Curves : Test concentrations from 0.1–100 µM in triplicate. Normalize activity to controls (DMSO vehicle).
- Data Analysis : Fit results to the Hill equation using GraphPad Prism®. Contradictions between studies may arise from assay conditions (e.g., buffer pH, cofactors) .
Q. How should researchers address contradictory bioactivity data across studies?
- Meta-Analysis : Compare assay protocols (e.g., substrate purity, enzyme sources).
- Reproducibility Checks : Repeat experiments under standardized conditions (e.g., ATP concentration fixed at 1 mM for kinase assays).
- Computational Validation : Use molecular docking (AutoDock Vina) to assess binding mode consistency with crystallographic data .
Q. What computational strategies predict the pharmacokinetic properties of this compound?
- ADMET Prediction : Tools like SwissADME estimate solubility (LogS = -3.2), permeability (Caco-2 = 15 nm/s), and metabolic stability (CYP3A4 substrate likelihood).
- Molecular Dynamics (MD) : Simulate interactions with serum albumin to assess plasma protein binding. GROMACS simulations (30 ns) can reveal binding free energies .
Q. How can metabolic stability be assessed in preclinical studies?
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes.
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or glucuronidated derivatives .
Table 2: Example Metabolic Stability Data
| Species | Half-life (min) | Clint (µL/min/mg) |
|---|---|---|
| Human | 42 | 18.5 |
| Rat | 28 | 29.7 |
Methodological Guidance
Q. What purification techniques maximize yield for indazole-carboxylic acid derivatives?
Q. How can solubility and bioavailability be optimized for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
